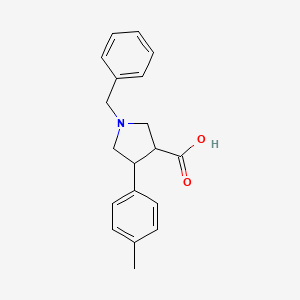

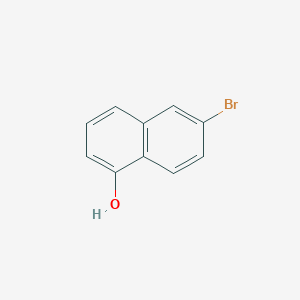

6-Bromo-1-hydroxynaphthalene

Vue d'ensemble

Description

6-Bromo-1-hydroxynaphthalene is a brominated naphthalene derivative that is of interest in various chemical and pharmaceutical applications. While the provided papers do not directly discuss 6-Bromo-1-hydroxynaphthalene, they do provide insights into related compounds that can help infer the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related brominated naphthalene derivatives often involves multi-step reactions, as seen in the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether, which utilizes a combination of tandem Michael addition-Claisen condensation and CuBr2-mediated reactions . Similarly, the synthesis of 2-Bromo-6-methoxynaphthalene is achieved through various methods, including methylation of 6-bromo-2-naphthol with dimethyl sulfate or more environmentally friendly methods like using dimethyl carbonate . These methods could potentially be adapted for the synthesis of 6-Bromo-1-hydroxynaphthalene.

Molecular Structure Analysis

The molecular structure and electronic properties of brominated naphthalene derivatives can be studied using spectroscopic methods and computational chemistry. For instance, 2-bromo-6-methoxynaphthalene has been analyzed using DFT methods, revealing information about its vibrational wavenumbers, molecular orbitals, and electron density distribution . These techniques could be applied to 6-Bromo-1-hydroxynaphthalene to gain a deeper understanding of its molecular structure.

Chemical Reactions Analysis

Brominated naphthalene derivatives participate in various chemical reactions. For example, 2-Bromoacetyl-6-methoxynaphthalene reacts with carboxylic acids to form fluorescent esters, which are useful in HPLC analysis . The reactivity of 6-Bromo-1-hydroxynaphthalene could be explored in similar reactions, potentially leading to new analytical or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalene derivatives can be inferred from studies on similar compounds. For example, the electronic spectroscopy of 1,6-dihydroxynaphthalene helps in understanding the conformational stability and electronic structure of such compounds . The properties of 6-Bromo-1-hydroxynaphthalene, such as stability, solubility, and reactivity, could be predicted based on these related studies.

Applications De Recherche Scientifique

Photosynthetic Electron Transport Inhibition

6-Bromo-1-hydroxynaphthalene derivatives have been studied for their ability to inhibit photosynthetic electron transport (PET) in chloroplasts. Halogenated compounds, including those with bromo- and chloro-substituents, demonstrate potent PET inhibition. This inhibition is influenced by the position and type of halogen substituents, affecting the lipophilicity and electronic properties of the molecule. Such compounds interact with chlorophyll a and amino acids in pigment-protein complexes, particularly in Photosystem II. Their effect on the PET chain, especially between P680 and plastoquinone QB, has been documented, providing insights into their structure-activity relationships (Goněc et al., 2017).

Synthesis of Anti-Inflammatory Agents

6-Bromo-1-hydroxynaphthalene is a key intermediate in synthesizing non-steroidal anti-inflammatory agents. For instance, its derivatives play a crucial role in preparing nabumetone and naproxen. The synthesis methodologies have evolved to address environmental and toxicological concerns, leading to more efficient and safer processes. These advancements in synthesis underscore its importance in pharmaceutical applications (Xu & He, 2010).

Antimicrobial Activities

Derivatives of 6-Bromo-1-hydroxynaphthalene have been synthesized and tested for antimicrobial properties. These compounds, after specific chemical treatments and reactions, exhibit significant antimicrobial activities. Such studies highlight the potential of these derivatives in developing new antimicrobial agents (Sherekar et al., 2021).

Magnetic Field Effects on Photochemical Reactions

Research has also explored the effects of magnetic fields on the quantum yield of photochemical reactions involving 6-Bromo-1-hydroxynaphthalene. These studies provide insights into the fundamental understanding of how magnetic fields can influence chemical reactions, particularly those related to bromine substitution processes (Ivanov et al., 2004).

HPLC-Fluorescence Analysis of Bile Acids

In analytical chemistry, derivatives of 6-Bromo-1-hydroxynaphthalene have been utilized as fluorescent labelling reagents in high-performance liquid chromatography (HPLC) for analyzing bile acids in pharmaceuticals. This application demonstrates the role of these compounds in enhancing detection sensitivity and specificity in analytical methods (Cavrini et al., 1993).

Safety And Hazards

This compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Propriétés

IUPAC Name |

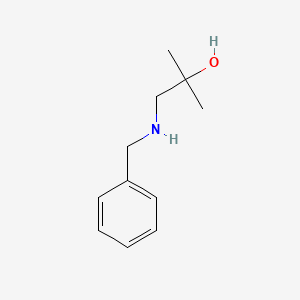

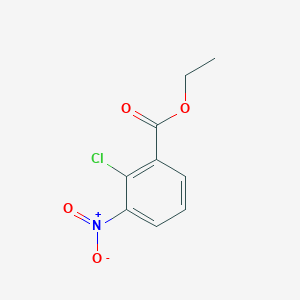

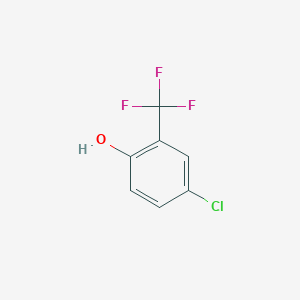

6-bromonaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUYQOYAPVYVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80528858 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-hydroxynaphthalene | |

CAS RN |

91270-68-7 | |

| Record name | 6-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.